molecular formula C14H19ClO3 B097218 1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane CAS No. 19347-74-1

1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane

Cat. No. B097218
CAS RN: 19347-74-1
M. Wt: 270.75 g/mol
InChI Key: LLSNYRNWSPUIOS-UHFFFAOYSA-N
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Patent
US04127588

Procedure details

6-chloro-3'4'-dimethoxyhexanophenone and N-methyl-homoveratrylamine. 2-(3,4-Dimethoxyphenyl)-N-[3,4-dimethoxyphenyl)-propyl]-N-methyl-m-dithiane-2-propylamine oxalate (1:1) of melting point 116°-118° C. (from acetone); starting from 1,3-propanedithiol and 3',4'-dimethoxy-4-[[(3,4-dimethoxyphenyl)-propyl]-methylamino]-butyrophenone, obtained from 3,4-dimethoxy-γ-chlorobutyrophenone and 3-(3,4-dimethoxyphenyl)-N-methylpropylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-methyl-m-dithiane-2-propylamine oxalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
3',4'-dimethoxy-4-[[(3,4-dimethoxyphenyl)-propyl]-methylamino]-butyrophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1]CCCCCC(C1C=CC(OC)=C(OC)C=1)=O.CNCCC1C=CC([O:29][CH3:30])=C(OC)C=1.[C:33]([OH:38])(=O)C(O)=O.CNCCCC1SCCCS1.C(S)CCS.CO[C:57]1[CH:58]=[C:59]([C:65](=[O:84])[CH2:66][CH2:67][CH2:68][N:69]([CH2:71][CH2:72][CH2:73][C:74]2[CH:79]=[CH:78][C:77]([O:80][CH3:81])=[C:76]([O:82][CH3:83])[CH:75]=2)C)[CH:60]=[CH:61][C:62]=1OC>CC(C)=O>[CH3:33][O:38][CH:67]([CH:68]([O:29][CH3:30])[Cl:1])[CH2:66][C:65]([C:59]1[CH:58]=[CH:57][CH:62]=[CH:61][CH:60]=1)=[O:84].[CH3:83][O:82][C:76]1[CH:75]=[C:74]([CH2:73][CH2:72][CH2:71][NH:69][CH3:68])[CH:79]=[CH:78][C:77]=1[O:80][CH3:81] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCCCC(=O)C1=CC(=C(C=C1)OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCCC1=CC(OC)=C(OC)C=C1
Step Three
Name
N-methyl-m-dithiane-2-propylamine oxalate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)(=O)O.CNCCCC1SCCCS1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCS)S
Step Five
Name
3',4'-dimethoxy-4-[[(3,4-dimethoxyphenyl)-propyl]-methylamino]-butyrophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C(CCCN(C)CCCC1=CC(=C(C=C1)OC)OC)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CC(=O)C1=CC=CC=C1)C(Cl)OC
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)CCCNC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.